molecular formula C10H8Na2O8S2 B2748254 DisodiuM 1-Naphthol-3,6-disulfonate Hydrate CAS No. 330581-20-9

DisodiuM 1-Naphthol-3,6-disulfonate Hydrate

Cat. No.: B2748254
CAS No.: 330581-20-9
M. Wt: 366.27
InChI Key: BJNIHPYLVMUUPO-UHFFFAOYSA-L
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Description

Disodium 1-Naphthol-3,6-disulfonate Hydrate is a chemical compound with the molecular formula C10H6Na2O7S2·xH2O. It is also known by other names such as Disodium 4-Hydroxy-2,7-naphthalenedisulfonate Hydrate and 1-Naphthol-3,6-disulfonic Acid Disodium Salt Hydrate . This compound appears as a light yellow to brown powder and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 1-Naphthol-3,6-disulfonate Hydrate is synthesized through the sulfonation of 1-naphthol. The process involves the reaction of 1-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 1-Naphthol-3,6-disulfonate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalene derivatives .

Scientific Research Applications

Disodium 1-Naphthol-3,6-disulfonate Hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium 1-Naphthol-3,6-disulfonate Hydrate involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 1-Naphthol-3,6-disulfonate Hydrate is unique due to its specific sulfonation pattern and its ability to undergo a wide range of chemical reactions. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .

Properties

IUPAC Name

disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNIHPYLVMUUPO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330581-20-9
Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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